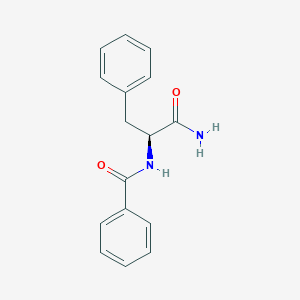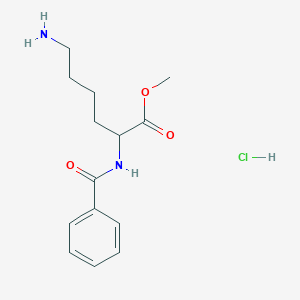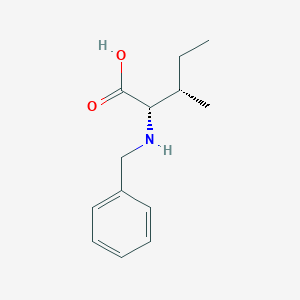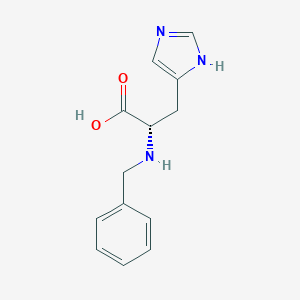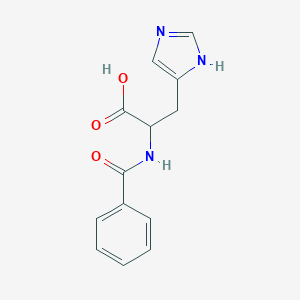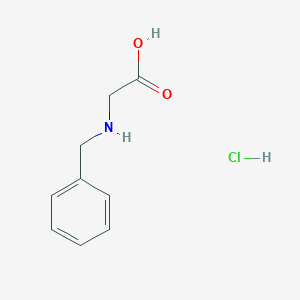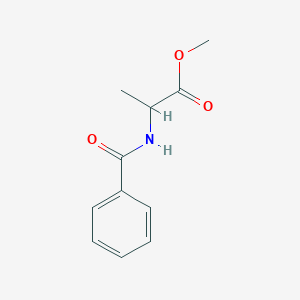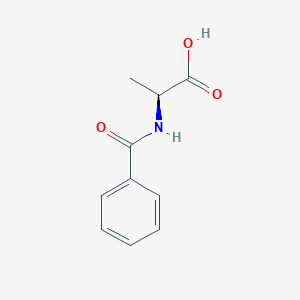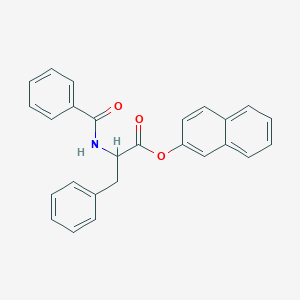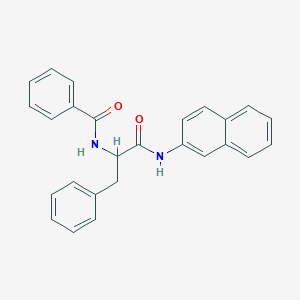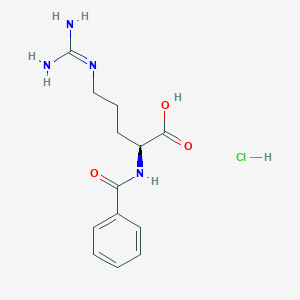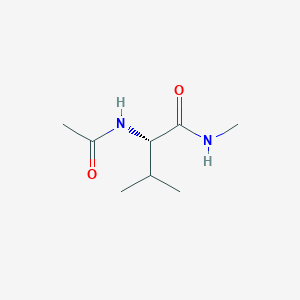
アセチル-L-バリンメチルアミド
概要
説明
Acetyl-L-valine methyl amide is a derivative of the amino acid valine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the valine molecule, and a methyl amide group attached to the carboxyl group
科学的研究の応用
Acetyl-L-valine methyl amide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide bond formation and stability.
Biology: The compound is used in studies related to protein folding and interactions.
Industry: Acetyl-L-valine methyl amide is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
It’s known that similar compounds, such as n-acetyl amino acids, target various enzymes and transporters in the body . These targets play crucial roles in numerous biological processes, including protein synthesis, cellular signaling, and metabolic regulation.
Mode of Action
It’s suggested that acetylation of amino acids like leucine can switch its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters could potentially alter the compound’s interaction with its targets and induce changes in cellular processes.
Biochemical Pathways
The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . Acetyl-L-valine methyl amide might interact with similar pathways, affecting their downstream effects.
Pharmacokinetics
It’s suggested that acetylation can enhance the pharmacokinetic properties of amino acids . For instance, acetylation of leucine switches its uptake into cells, potentially impacting its bioavailability .
Result of Action
It’s suggested that the compound might have inhibitory activity on the growth of certain cells, similar to other n-acetyl amino acids .
Action Environment
The action, efficacy, and stability of Acetyl-L-valine methyl amide can be influenced by various environmental factors. For instance, the medium formulation, the physiological state of the cells, and the induction timing can affect the production of related compounds
生化学分析
Biochemical Properties
It is known that the compound is related to L-valine, an essential amino acid that plays a key role in various biochemical reactions . L-valine is involved in protein synthesis and is a critical component of various enzymes and proteins
Cellular Effects
L-valine, a related compound, is known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that N-acyl-alpha amino acids, the class of compounds to which Acetyl-L-valine methyl amide belongs, are involved in the formation of an acyl phosphate, which is then used for the generation of an amide bond . This suggests that Acetyl-L-valine methyl amide may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Acetyl-L-valine methyl amide in laboratory settings. The heat capacity and phase behavior of N-acetyl amides of aliphatic amino acids, a related group of compounds, have been studied in a wide temperature range using various calorimetry techniques .
Metabolic Pathways
It is known that L-valine, a related compound, is involved in several metabolic pathways, including the biosynthesis of branched-chain amino acids . It is possible that Acetyl-L-valine methyl amide may be involved in similar pathways.
Transport and Distribution
The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . LAT1 is predominantly expressed in various tissues and is known to mediate the transport of essential amino acids. It is possible that Acetyl-L-valine methyl amide may be transported and distributed within cells and tissues via similar mechanisms.
Subcellular Localization
N-terminal acetylation, a common protein modification, has been shown to affect protein–protein interactions, subcellular localization, folding, aggregation, or degradation of proteins . It is possible that Acetyl-L-valine methyl amide may undergo similar modifications that direct it to specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-L-valine methyl amide typically involves the acetylation of L-valine followed by the formation of the methyl amide. One common method involves the use of acetic anhydride as the acetylating agent and subsequent reaction with methylamine to form the methyl amide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process.
Industrial Production Methods: In an industrial setting, the production of Acetyl-L-valine methyl amide may involve large-scale acetylation and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Acetyl-L-valine methyl amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The acetyl and amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amides or amines.
類似化合物との比較
- N-acetyl glycine amide
- N-acetyl-L-alanine amide
- N-acetyl-L-isoleucine amide
- N-acetyl-L-leucine amide
Comparison: Acetyl-L-valine methyl amide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other N-acetyl amino acid amides, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
(2S)-2-acetamido-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERMWOUCIZTOBO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427190 | |
| Record name | Acetyl-L-valine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-84-9 | |
| Record name | (2S)-2-(Acetylamino)-N,3-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19701-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-L-valine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


